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Pseudouridine-5'-triphosphate - 1175-34-4

Pseudouridine-5'-triphosphate

Catalog Number: EVT-1483290
CAS Number: 1175-34-4
Molecular Formula: C9H15N2O15P3
Molecular Weight: 484.1410119
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside used in the polymerase-mediated synthesis of RNA molecules . It is the most abundant natural modified RNA base and has been deemed the “fifth nucleoside” in RNA . Pseudouridine-5’-triphosphate is used to impart desirable mRNA characteristics such as increased nuclease stability, increased translation, or altered interaction of innate immune receptors with in vitro transcribed RNA .


Synthesis Analysis

Pseudo-UTP is a building block for the polymerase-mediated synthesis of RNA molecules . It is used in the enzymatic synthesis of RNA substituted with Pseudo-UTP, 5-Methyl-CTP, and ARCA . This substitution allows repeated transfection with in vitro transcribed mRNA over several weeks .


Molecular Structure Analysis

The molecular formula of Pseudouridine-5’-triphosphate is C9H15N2O15P3 . It has a molecular weight of 484.10 g/mole .


Chemical Reactions Analysis

Pseudouridine-5’-triphosphate is used in the synthesis of RNA molecules, particularly messenger RNAs (mRNAs), which have widespread applications in therapeutic and diagnostic areas . The application of pseudouridine-containing modified mRNAs exhibits better nuclease stability, immunogenicity, and translational properties compared with uridine-containing unmodified mRNAs .


Physical And Chemical Properties Analysis

Its extinction coefficient is 7,546 Lmol-1 cm-1 at 262 nm .

Overview

Pseudouridine-5'-triphosphate is a modified ribonucleotide that plays a significant role in the synthesis and function of ribonucleic acid molecules. It is recognized for its ability to enhance the stability and translational efficiency of messenger RNA, making it particularly valuable in therapeutic and research applications. Pseudouridine-5'-triphosphate is often referred to as one of the most abundant natural modifications found in various types of RNA, including transfer RNA and ribosomal RNA.

Source and Classification

Pseudouridine-5'-triphosphate is derived from pseudouridine, which is a nucleoside formed by the modification of uridine. This compound is classified as a modified nucleoside-5'-O-triphosphate, which distinguishes it from standard nucleotides by the presence of an additional triphosphate group attached to the ribose sugar. The molecular formula for pseudouridine-5'-triphosphate is C9H15N2O15P3\text{C}_9\text{H}_{15}\text{N}_2\text{O}_{15}\text{P}_3, and it has a molecular weight of approximately 484.10 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of pseudouridine-5'-triphosphate can be achieved through various methods, with a notable approach being the "one-pot, three-step" Ludwig synthetic strategy. This method involves:

  1. Monophosphorylation: The initial step includes the phosphorylation of pseudouridine using phosphorous oxychloride.
  2. Formation of Cyclic Intermediate: The monophosphate is then reacted with tributylammonium pyrophosphate to form a cyclic intermediate.
  3. Hydrolysis: Finally, hydrolysis of this intermediate yields pseudouridine-5'-triphosphate in moderate yields with high purity (greater than 99.5%) after purification through DEAE Sepharose column chromatography .

Another method involves enzymatic synthesis from chemically synthesized pseudouridine 5'-phosphate, showcasing the versatility in production techniques for this compound .

Molecular Structure Analysis

Structure and Data

The structure of pseudouridine-5'-triphosphate consists of a ribose sugar linked to a modified uracil base (pseudouridine) and three phosphate groups at the 5' position. The presence of the additional hydroxyl group at the 5-position of the uracil base differentiates it from standard uridine and contributes to its unique properties.

Key structural data includes:

  • Molecular Formula: C9H15N2O15P3\text{C}_9\text{H}_{15}\text{N}_2\text{O}_{15}\text{P}_3
  • Molecular Weight: 484.10 g/mol
  • Extinction Coefficient: 7,546 L·mol1^{-1}·cm1^{-1} at 262 nm .
Chemical Reactions Analysis

Reactions and Technical Details

Pseudouridine-5'-triphosphate participates in several biochemical reactions, primarily involving its incorporation into RNA during transcription processes. The modified nucleotide enhances the stability of RNA strands against nucleases, thereby increasing their longevity in biological systems.

When incorporated into messenger RNA, pseudouridine-5'-triphosphate alters interactions with innate immune receptors, reducing immunogenicity while improving translational efficiency. This modification allows for more effective expression of proteins when used in mRNA therapies .

Mechanism of Action

Process and Data

The mechanism by which pseudouridine-5'-triphosphate exerts its effects primarily revolves around its incorporation into RNA during transcription by RNA polymerases. Once integrated into the RNA strand, it stabilizes the structure due to enhanced base stacking interactions, which are critical for proper folding and function.

Research has shown that mRNA containing pseudouridine exhibits reduced recognition by pattern recognition receptors (PRRs), leading to diminished activation of innate immune responses . This characteristic is particularly advantageous in therapeutic applications where repeated dosing is required without eliciting strong immune reactions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pseudouridine-5'-triphosphate exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water, facilitating its use in various biochemical applications.
  • Stability: Enhanced stability compared to unmodified nucleotides due to structural modifications.
  • Purity: Typically available with a purity greater than 97% as determined by analytical methods such as high-performance liquid chromatography (HPLC) .
Applications

Scientific Uses

Pseudouridine-5'-triphosphate has numerous applications across scientific research and therapeutic development:

  • mRNA Therapeutics: Used extensively in the development of modified mRNA for vaccines and gene therapy, enhancing their efficacy and safety profiles.
  • In Vitro Transcription: Serves as a building block for synthesizing capped mRNA with improved characteristics for various applications including aptamer development, epigenetics studies, and mutagenesis .
  • Cellular Reprogramming: Studies have demonstrated that mRNA modified with pseudouridine can effectively reprogram human cells into induced pluripotent stem cells, highlighting its potential in regenerative medicine .
Introduction to Pseudouridine-5'-Triphosphate

Historical Discovery and Significance in RNA Biology

Pseudouridine holds the distinction of being the first identified modified nucleoside in RNA, discovered in 1951 during chromatographic analysis of yeast tRNA hydrolysates [1] [4]. Initially termed the "fifth nucleoside" due to its unexpected chromatographic behavior, its chemical identity was definitively established as 5-ribosyluracil in 1957 [4]. This C5-glycoside structure distinguished it fundamentally from the N1-glycosidic linkage of uridine, marking a pivotal milestone in RNA biochemistry.

The significance of pseudouridine in RNA biology emerged gradually through decades of research:

  • Functional Studies: Early biochemical work revealed Ψ’s prevalence in structural RNAs (rRNA, tRNA, snRNA), where it concentrates in functionally critical regions like the decoding center of 23S rRNA and tRNA anticodon stems [1] [4].
  • Biosynthesis Insights: The discovery of pseudouridine synthases (Pus enzymes) in Salmonella typhimurium and Escherichia coli (e.g., TruA enzyme) revealed two distinct mechanisms: site-specific standalone enzymes and RNA-guided H/ACA ribonucleoproteins (RNPs) [4].
  • ΨTP Synthesis: Chemical synthesis of ΨTP (CAS 1175-34-4) was achieved to enable polymerase-driven Ψ incorporation. Key methods include:
  • Semi-enzymatic routes: Using adenosine-5'-monophosphate and uracil with ΨMP glycosidase [6].
  • One-pot phosphorylation: Reacting pseudouridine with phosphorus oxychloride, followed by tributylammonium pyrophosphate coupling [6].

Table 1: Key Historical Milestones in Pseudouridine Research

YearDiscoverySignificance
1951Identification as "fifth nucleoside"First modified nucleoside discovered in RNA
1957Structural characterization as 5-ribosyluracilRevealed C-C glycosidic bond distinguishing Ψ from uridine
1980sIdentification of pseudouridine synthases (Pus)Established enzymatic basis for Ψ formation
2000sDevelopment of efficient ΨTP synthesis methodsEnabled biochemical and therapeutic applications of pseudouridylated RNA

Structural and Chemical Distinctions from Uridine-5'-Triphosphate

ΨTP and uridine-5'-triphosphate (UTP) share identical molecular formulas (C₉H₁₅N₂O₁₅P₃) and mass (484.14 Da) but exhibit profound structural and functional differences arising from isomerization [4] [8]:

  • Glycosidic Bond Configuration:
  • UTP: Features a nitrogen-carbon (N1-C1') glycosidic bond.
  • ΨTP: Possesses a carbon-carbon (C5-C1') glycosidic bond (Fig. 1B). This rearrangement positions the uracil ring differently relative to the ribose, creating a non-planar structure with enhanced conformational flexibility [4].

  • Hydrogen Bonding Capacity:

  • The N1-H group in Ψ (vs. N1 in U) serves as an additional hydrogen bond donor. This enables unique water-bridged interactions with RNA backbone phosphates, increasing local structural rigidity [1] [4].
  • Base stacking is enhanced in Ψ due to altered electronic distribution, contributing to RNA helix stability [4] [8].

  • Physicochemical Consequences:

  • Thermodynamic Stability: Ψ-A base pairs exhibit higher melting temperatures (Tm) than U-A pairs due to improved stacking and hydration [4].
  • Backbone Rigidity: The water-mediated hydrogen bonding network involving Ψ’s N1-H restricts phosphodiester bond mobility, reducing conformational entropy in RNA helices [1].
  • Chemical Reactivity: Ψ’s C5-C1’ bond confers resistance to phosphorolysis and hydrolysis compared to UTP derivatives, enhancing stability in biological contexts [6] [8].

Table 2: Comparative Structural Properties of UTP and ΨTP

PropertyUTPΨTPFunctional Consequence
Glycosidic bondN1-C1' (labile under stress)C5-C1' (chemically stable)Enhanced nuclease resistance in Ψ-RNA
N1 positionBasic nitrogen (acceptor)Imine proton (donor)Additional H-bonding; structural water capture
Base stacking energyStandardIncreased by ~0.5–1.5 kcal/molStabilized RNA 2° structure
Sugar pucker preferenceMixed C2'-endo/C3'-endoDominant C3'-endoA-form helix stabilization

Fig. 1: Structural Isomerism of Uridine and Pseudouridine

Uridine (U)                     Pseudouridine (Ψ)  O                         O  / \\                       / \\  N1  C2                     C5  C6  |   \\                     /   |  H    C3---C4            N1---C4  \\  /     \\           /     \\  C5       O           C2      O  |       |            \\     /  Ribose    O            Ribose-N3  (C5-C1' glycosidic bond)  

Role as the “Fifth Nucleoside” in RNA Modifications

Pseudouridine’s designation as the "fifth nucleoside" reflects its status as the most abundant modified nucleoside across RNA species, with critical roles in fine-tuning RNA function [1] [9] [10]:

  • Ubiquity Across RNA Classes:
  • rRNA: Contains >100 Ψ residues in mammals, concentrated in functional centers (peptidyl transferase cavity, decoding site). Mutants lacking 23S rRNA Ψs show severe translation defects [1] [4].
  • tRNA: Ψ at positions 27, 28, 34, 35, 36, 55 stabilizes tertiary structure and facilitates codon-anticodon interactions [4].
  • snRNA/snoRNA: Ψ in U2 snRNA branch sites promotes spliceosome assembly [4] [10].
  • mRNA: Transcriptome-wide mapping reveals Ψ in coding regions and untranslated regions, potentially influencing stability and translation [8] [10].

  • Biosynthetic Machinery:Ψ incorporation occurs via two evolutionarily conserved mechanisms:

  • Standalone Pseudouridine Synthases:
  • Six families (TruA, TruB, TruD, RsuA, RluA, Pus10) catalyze U→Ψ conversion without RNA guides [4] [10].
  • Exhibit multi-site specificity (e.g., TruA modifies tRNA positions 38/39/40) using structural recognition of RNA motifs [4].
  • H/ACA Ribonucleoproteins (RNPs):
  • Eukaryotic/archaeal complexes use guide RNAs (snoRNAs/sRNAs) to target specific uridines via base-pairing [4] [10].
  • Core components: Dyskerin (Cbf5 in yeast), Nop10, Gar1, and L7Ae/Nhp2 [4].

  • Functional Impacts:

  • Structural Stabilization: Ψ enhances local RNA rigidity via water-mediated H-bonding, promoting functional RNA folding (e.g., rRNA) [1] [4].
  • Translational Fidelity: Ψ-modified rRNA positions in the ribosomal decoding center optimize mRNA-tRNA interactions and reading-frame maintenance [1].
  • mRNA Therapeutics: Ψ incorporation via ΨTP during in vitro transcription (IVT) yields mRNAs with:
  • Reduced immunogenicity (diminished TLR7/8 and RIG-I activation) [7].
  • Enhanced translational capacity (2–10× protein yield in mammalian cells) [7].
  • Increased nuclease stability (prolonged in vivo half-life) [7] [9].

Table 3: Pseudouridine Synthase Families and Substrates

FamilyRepresentative EnzymeOrganismRNA TargetsKey Modification Sites
TruATruA (Pus1)E. coli, HumanstRNAPositions 38, 39, 40 in tRNA
TruBTruB (Pus4)E. coli, YeasttRNA, rRNAU55 in tRNA; U2604 in 23S rRNA
RluARluA (Pus7)E. colirRNA, tRNAU32 in tRNA; U746 in 23S rRNA
RsuARsuAE. colirRNAU516 in 16S rRNA
TruDTruD (Pus8)E. colitRNAU13, U22 in tRNA
Pus10Pus10Archaea, HumanstRNA, rRNA, snRNAU55 in tRNA; snRNA positions

The advent of ΨTP-based mRNA technology has revolutionized therapeutic applications, particularly in vaccine development. When ΨTP substitutes for UTP during IVT, the resulting pseudouridine-modified mRNAs exhibit:

  • Immunoevasion: Abrogated interferon-α response in vivo at 0.15 mg/kg doses [7].
  • Enhanced Expression: >10× luciferase activity in mice spleens 24h post-injection versus unmodified mRNA [7].
  • Reduced Cytotoxicity: Absence of immune activation enables repeated dosing [7] [9].

Biochemical Mechanism: During transcription, T7 RNA polymerase incorporates ΨTP opposite template adenosines with sequence-dependent efficiency. Competition assays reveal ΨTP incorporation preference at 5′-positions (60% efficiency) but reduced efficiency at contiguous sites [6].

Concluding Remarks

Pseudouridine-5'-triphosphate bridges fundamental RNA biochemistry and cutting-edge therapeutic design. Its unique C-C glycosidic bond underpins enhanced RNA stability and functionality, while its enzymatic incorporation machinery exemplifies nature's precision in epitranscriptomic regulation. As both a biological modifier and a synthetic reagent, ΨTP continues to illuminate RNA structure-function relationships and enable clinical innovations like self-amplifying mRNA vaccines and protein-replacement therapies. Future research will likely refine our understanding of Ψ's roles in mRNA metabolism and expand ΨTP-based platforms for next-generation nucleic acid medicines.

Properties

CAS Number

1175-34-4

Product Name

Pseudouridine-5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H15N2O15P3

Molecular Weight

484.1410119

InChI

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-2,4(1H,3H)pyrimidinedione Triethylamine Salt; 5-β-D-Ribofuranosyluracil 5’-Triphosphate Triethylamine Salt; Pseudouridine Triphosphate Triethylamine Salt

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